![molecular formula C15H13N3O4 B5848995 N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5848995.png)
N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide and its analogs has been elucidated using various analytical techniques, including X-ray crystallography. These analyses reveal details such as bond lengths, angles, and the spatial arrangement of molecules. For instance, the structure of a related compound, N-phenyl-2-nitrobenzamide, indicates strong hydrogen bonding forming chains along specific crystal axes, demonstrating the compounds' complex intermolecular interactions (Jackson, Parvez, Nizami, & Khan, 2002).
Chemical Reactions and Properties
N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide and its derivatives participate in various chemical reactions, which can significantly affect their chemical properties. These reactions include nitroreduction, affecting mutagenicity and bioavailability of certain benzamides, indicating the compound's potential for chemical transformations (Kapetanovic et al., 2012).
Physical Properties Analysis
The physical properties of N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. Detailed studies on related compounds have provided insights into how molecular arrangements and intermolecular forces influence these physical properties (Wardell, Low, Skakle, & Glidewell, 2006).
Chemical Properties Analysis
The chemical properties of N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide, including reactivity, stability, and interaction with other chemicals, are defined by its functional groups and molecular structure. Research on similar compounds has shown diverse reactivity patterns, suggesting a range of potential chemical behaviors and applications, excluding those related to drug efficacy and toxicity (He et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-5-4-7-11(13(9)18(21)22)15(20)17-12-8-3-2-6-10(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAFNSSRCOAMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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